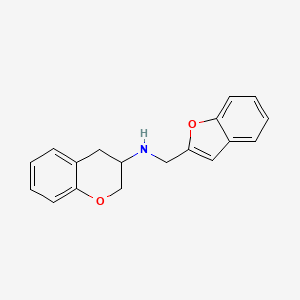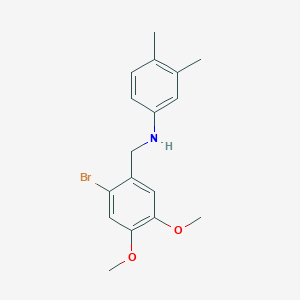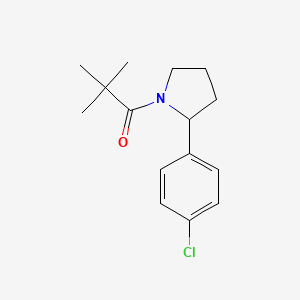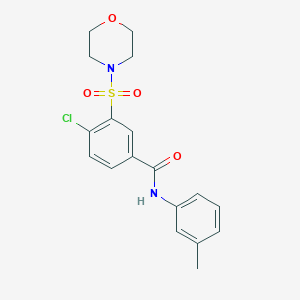
N-(1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-chromen-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-chromen-3-amine is a complex organic compound that features both benzofuran and chromenamine structures. Benzofuran is a heterocyclic compound known for its diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The chromenamine structure adds further complexity and potential for biological activity, making this compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-chromen-3-amine typically involves multiple steps. One common method starts with the preparation of the benzofuran moiety, which can be synthesized through a free radical cyclization cascade . This method is advantageous due to its high yield and fewer side reactions. The chromenamine part can be synthesized separately and then coupled with the benzofuran moiety under specific reaction conditions, such as the presence of a base like sodium carbonate in N-methyl pyrrolidine .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-chromen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran-2-carboxylic acid derivatives, while reduction could produce benzofuran-2-ylmethanol derivatives.
科学的研究の応用
N-(1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-chromen-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of N-(1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-chromen-3-amine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The chromenamine structure may further enhance these interactions, making the compound more effective in its biological activities.
類似化合物との比較
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen have similar structures and biological activities.
Chromenamine derivatives: Compounds with similar chromenamine structures also exhibit diverse biological activities.
Uniqueness
N-(1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-chromen-3-amine is unique due to the combination of benzofuran and chromenamine structures, which may result in synergistic effects and enhanced biological activities. This makes it a promising candidate for further research and potential therapeutic applications.
特性
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-chromen-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-3-7-17-13(5-1)9-15(12-20-17)19-11-16-10-14-6-2-4-8-18(14)21-16/h1-8,10,15,19H,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGXRUUWSUMLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)NCC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]thiophen-2-yl]ethanone](/img/structure/B6116215.png)
![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B6116218.png)
![ethyl 3-[(3-methyl-2-thienyl)carbonyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6116235.png)

![N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1H-imidazol-5-ylmethyl)-2-piperidin-1-ylethanamine](/img/structure/B6116257.png)
![ETHYL 5-[(PIPERIDIN-1-YL)METHYL]-1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE](/img/structure/B6116272.png)
![3-(4-fluorophenyl)-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6116284.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B6116300.png)
![1-ethyl-4-[2-(2-ethylphenoxy)propanoyl]piperazine](/img/structure/B6116304.png)
![N-[1-(1H-imidazol-1-ylmethyl)-2,2-dimethylpropyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6116307.png)


